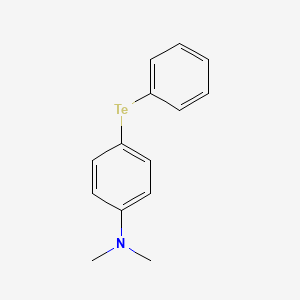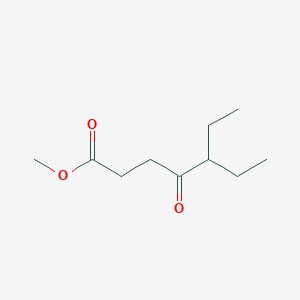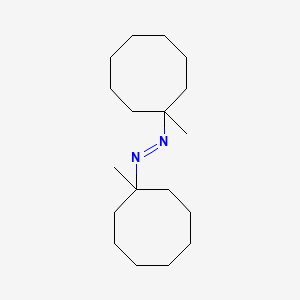
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom This compound is characterized by the presence of two benzyl groups, two methyl groups, and a hydroxyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and ketones.
Introduction of Benzyl Groups: Benzyl groups can be introduced through alkylation reactions using benzyl halides.
Methylation: Methyl groups can be added through methylation reactions using methyl iodide or other methylating agents.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.
Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Benzyl halides, methyl iodide, or other alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibenzyl-3,4-dimethylpiperidin-4-ol
- 1,2-Dibenzyl-3,4-dimethylpiperidin-2-ol
- 1,2-Dibenzyl-3,4-dimethylpiperidin-5-ol
Uniqueness
1,2-Dibenzyl-3,4-dimethylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring. The presence of two benzyl groups, two methyl groups, and a hydroxyl group at specific positions distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties that are of interest in various research applications.
Propiedades
Número CAS |
63482-37-1 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1,2-dibenzyl-3,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C21H27NO/c1-17-13-14-22(16-19-11-7-4-8-12-19)20(21(17,2)23)15-18-9-5-3-6-10-18/h3-12,17,20,23H,13-16H2,1-2H3 |
Clave InChI |
VZFDHQUGYVIRNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C(C1(C)O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
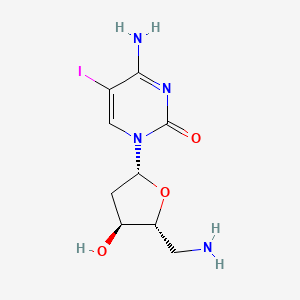
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

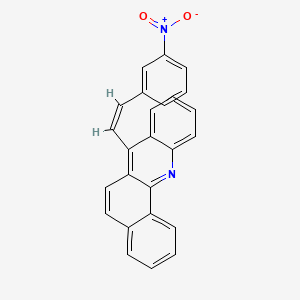
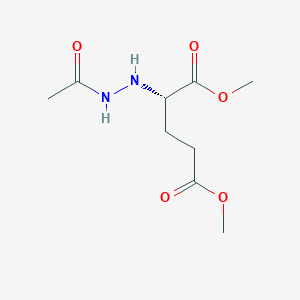


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)

